molecular formula C20H24N2O4S B2373478 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946215-98-1

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No. B2373478
CAS RN: 946215-98-1
M. Wt: 388.48
InChI Key: HTWWOBNYIMRJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as Compound A, is a synthetic molecule that has been of interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Antitumor Applications

  • The synthesis process of a compound similar to "4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" indicated potential antitumor effects and excellent bioactivities, making it a candidate for further exploration in cancer research (H. Bin, 2015).

Supramolecular Chemistry

  • Research on acid-functionalized derivatives of similar compounds showed the ability to organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding, which could have implications in materials science and molecular engineering (U. Seidel et al., 1995).

Anti-Tubercular Potential

  • A study synthesized novel derivatives of "4-butoxy-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide", which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting its potential in combating tuberculosis (Urja D. Nimbalkar et al., 2018).

Antibacterial and Antifungal Applications

  • Another compound, structurally related to "4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide", demonstrated promising antibacterial activities, suggesting potential use in developing new antimicrobial agents (Mukesh C. Patel & D. Dhameliya, 2010).

Anti-Inflammatory Activity

  • Research on similar azetidinones revealed their potential for anti-inflammatory activity, which could be significant in the development of new therapeutic agents for inflammatory diseases (R. Kalsi et al., 1990).

properties

IUPAC Name

4-butoxy-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-3-13-26-19-10-8-16(9-11-19)20(23)21-17-6-4-7-18(15-17)22-12-5-14-27(22,24)25/h4,6-11,15H,2-3,5,12-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWWOBNYIMRJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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